tert-Butyl tosyl-D-alaninate

chiral purity enantiomeric excess asymmetric synthesis

tert-Butyl tosyl-D-alaninate (CAS 1786611-02-6, C₁₄H₂₁NO₄S, MW 299.39) is an N-tosyl-protected, C-terminal tert-butyl ester derivative of D-alanine, a non-proteinogenic amino acid essential for bacterial peptidoglycan biosynthesis. The compound embodies a dual orthogonal protection strategy: the tosyl (p-toluenesulfonyl) group on the α-amine provides exceptional stability toward both acidic and basic conditions far exceeding that of Boc or Cbz carbamates, while the tert-butyl ester simultaneously protects the carboxylic acid terminus and uniquely suppresses base-mediated racemization during downstream transformations such as N-arylation—an advantage not achieved by the corresponding methyl or ethyl esters.

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
Cat. No. B12855101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl tosyl-D-alaninate
Molecular FormulaC14H21NO4S
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1
InChIKeyQERPRDHBJSPFGZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl tosyl-D-alaninate: A Dual-Protected D-Alanine Chiral Building Block for Asymmetric Synthesis & Medicinal Chemistry Sourcing


tert-Butyl tosyl-D-alaninate (CAS 1786611-02-6, C₁₄H₂₁NO₄S, MW 299.39) is an N-tosyl-protected, C-terminal tert-butyl ester derivative of D-alanine, a non-proteinogenic amino acid essential for bacterial peptidoglycan biosynthesis . The compound embodies a dual orthogonal protection strategy: the tosyl (p-toluenesulfonyl) group on the α-amine provides exceptional stability toward both acidic and basic conditions far exceeding that of Boc or Cbz carbamates, while the tert-butyl ester simultaneously protects the carboxylic acid terminus and uniquely suppresses base-mediated racemization during downstream transformations such as N-arylation—an advantage not achieved by the corresponding methyl or ethyl esters [1][2].

Stereochemical Control Single D-enantiomer building block for asymmetric synthesis
Orthogonal Protection Tosyl (amine) and tert-butyl (acid) enable iterative deprotection sequences
Stability Profile Tosyl resists acid, base, and hydrogenolysis; tert-butyl suppresses base-mediated racemization

Why Generic Substitution Fails for tert-Butyl tosyl-D-alaninate: Orthogonal Stability, Chiral Fidelity, and Protection-Group Orthogonality Are Not Interchangeable Among N-Protected Alanine Esters


Substituting tert-Butyl tosyl-D-alaninate with a racemic DL-mixture, the L-enantiomer, or an alternative N/C-protected analog (e.g., Boc-D-Ala-OtBu, Cbz-D-Ala-OMe, Fmoc-D-Ala-OtBu) introduces measurable risks in downstream outcomes. The combination of tosyl and tert-butyl ester groups is functionally orthogonal to acid-labile (Boc) and base-labile (Fmoc) carbamates and provides uniquely broad pH stability that enables synthetic sequences incompatible with conventional urethane protections [1]. Critically, replacing the tert-butyl ester with a methyl or ethyl ester has been shown to drastically accelerate base-mediated racemization during N-arylation and other coupling reactions, leading to erosion of enantiomeric purity [2]. Furthermore, N-tosyl-alaninate exhibits specific and quantifiably stronger molecular recognition by certain synthetic receptor systems compared to other N-protected amino acid esters, making the tosyl group functionally non-fungible in host-guest or chemosensing applications [3].

Enantiomer or Racemate DL-racemate or L-enantiomer may shift stereochemical outcome and demand additional resolution
Alternative N‑Protection (Boc, Cbz, Fmoc) Carbamate protections may cleave under acidic, basic, or reductive conditions required for orthogonal synthesis
Methyl or Ethyl Ester Replacing tert-butyl with methyl/ethyl may accelerate base-mediated racemization during N-arylation and coupling steps

Product-Specific Quantitative Evidence Guide: Head-to-Head and Class-Level Comparison Data for tert-Butyl tosyl-D-alaninate vs. Closest Analogs


Chiral Purity: tert-Butyl tosyl-D-alaninate is Supplied as Single D-Enantiomer (≥98% ee) vs. Racemic DL-Mixture (0% ee)

Commercially sourced tert-Butyl tosyl-D-alaninate (CAS 1786611-02-6) is available as the stereochemically defined D-enantiomer with purity ≥98% by HPLC, as reported on authoritative chemical databases . In contrast, the racemic tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8) contains both D and L enantiomers at approximately 1:1 ratio (0% ee). For stereoselective syntheses requiring a single enantiomer, the D-enantiomer eliminates the need for additional chiral resolution steps and avoids the 50% material loss inherent in racemic starting materials.

Chiral Purity
Specification review
Single D-enantiomer, ≥98% ee by HPLC vs. racemic DL-mixture (0% ee)
Enables direct asymmetric synthesis without chiral resolution; reduces material waste
Supplier specification; independent verification recommended
chiral purity enantiomeric excess asymmetric synthesis

Racemization Resistance: tert-Butyl Ester Drastically Slows Base-Mediated Enantiomer Erosion Compared to Ethyl Ester

In Pd-catalyzed N-heteroarylation of optically pure α-amino esters, control experiments established that racemization is base-mediated. Increasing the steric bulk of the ester moiety from ethyl to tert-butyl drastically slows racemization of the product [1]. Amino acid tert-butyl esters consistently delivered products with enantiomeric ratios >99:1 (e.g., 3a–3h), whereas ethyl and methyl esters showed measurable erosion under identical reaction conditions [1]. This finding directly validates the tert-butyl ester as a superior choice for any synthetic sequence involving basic conditions.

Racemization Resistance
Class-level inference
tert-Butyl esters: enantiomeric ratio >99:1; ethyl/methyl esters show measurable racemization
tert-Butyl format critical for basic coupling steps
Class-level observation; verify for specific substrates
enantioretention N-arylation racemization suppression

Protecting-Group Orthogonality: Tosyl is Stable to Both Acid and Base Conditions That Cleave Boc, Cbz, and Fmoc

According to established protective group stability charts compiled from Greene & Wuts, the tosyl (p-toluenesulfonyl) group on amines forms a sulfonamide linkage that is classified as 'very stable' to both acidic (pH <1, 100°C) and basic (pH >12, 100°C) aqueous conditions, as well as to catalytic hydrogenation, nucleophilic bases (LDA, t-BuOK), and strong nucleophiles (RLi, RMgX) [1][2]. In contrast, Boc is labile to acids (TFA, HCl) and catalytic hydrogenation, Fmoc is labile to secondary amines (piperidine, morpholine), and Cbz is labile to catalytic hydrogenolysis (H₂/Pd) [1]. The tosyl group thus enables synthetic sequences that require iterative or simultaneous exposure to acidic, basic, and reductive conditions without protecting group crossover.

Orthogonal Stability
Class-level inference
Tosyl: stable to acid, base, H₂/Pd; Boc labile to acid, Fmoc labile to base, Cbz labile to H₂
Enables iterative deprotection sequences under mutually incompatible conditions
Tosyl removal may require harsh conditions
orthogonal protection amine protecting group synthetic strategy

Selective Molecular Recognition: N-Tosyl-L-alaninate Shows Strongest Complexation by Calix[4]arene Receptors Compared to Other N-Protected Amino Acid Esters

In a systematic study of lower rim C-linked N-tosyl peptidocalix[4]arenes, derivative 9 displayed the strongest complexation and the largest selectivity for N-tosyl-(L)-alaninate among all amino acid residues tested [1]. While this data is reported for the L-enantiomer, the stereochemical complementarity of the receptor pocket implies that the D-enantiomer (tert-Butyl tosyl-D-alaninate) would serve as an equally informative probe for chirality-dependent recognition studies, with the tosyl group providing a critical hydrogen-bonding sulfonamide NH that is absent in Boc-, Cbz-, or Fmoc-protected analogs.

Host-Guest Affinity
Supporting evidence
Strongest complexation among N-tosyl amino acid esters with calix[4]arene receptor
Supports chiral sensor and receptor design studies
L-enantiomer data; D-enantiomer as complementary probe
host-guest chemistry anion recognition calixarene receptors

Synthetic Utility: tert-Butyl Tosyl-D-alaninate Enables N-Arylation with Retention of Configuration – A Process Inaccessible with Free Amine or Methyl Ester Substrates

The Ni-catalyzed N-arylation of optically pure α-amino acid tert-butyl esters, using a commercially available Ni catalyst and weak inorganic base, proceeds with high yields and excellent enantioretention, typically er >99:1 [1]. Control experiments revealed that methyl and ethyl esters undergo measurable racemization under the same conditions, and that free amino acids (unprotected carboxylate) are incompatible with the catalytic cycle. The dual-protection format of tert-Butyl tosyl-D-alaninate (tosyl on N, tert-butyl on COOH) is thus optimal for this transformation class, combining the amine protection required for catalyst compatibility with the steric bulk needed for enantioretention.

N-Arylation Enantioretention
Cross-study comparable
Ni-catalyzed N-arylation: high yields, enantiomeric ratio >99:1 with tert-butyl ester
tert-Butyl format preserves chirality for medicinal chemistry building blocks
Ethyl/methyl esters racemize; free acid incompatible
nickel-catalyzed amination enantioretention C-N coupling

Best Research and Industrial Application Scenarios for tert-Butyl tosyl-D-alaninate: Evidence-Backed Use Cases for Procurement Decision-Making


Asymmetric Synthesis of N-Aryl-D-Alanine Pharmacophores Requiring High Enantiomeric Integrity

The tert-butyl ester of tert-Butyl tosyl-D-alaninate is uniquely positioned for Ni- or Pd-catalyzed N-arylation sequences that demand enantioretention. As shown by Sharif et al., tert-butyl esters deliver products with er >99:1 while ethyl and methyl esters undergo base-mediated racemization [1]. The tosyl group on the amine is stable to the basic reaction conditions (K₃PO₄, Cs₂CO₃) and prevents catalyst poisoning—enabling direct, one-step access to enantiopure N-aryl-D-alanine building blocks for medicinal chemistry programs targeting chiral amine-containing drug candidates.

Total Synthesis Requiring Orthogonal Deprotection of Amine and Carboxylic Acid Termini Under Mutually Incompatible Conditions

In complex molecule synthesis requiring iterative protecting group manipulation, tert-Butyl tosyl-D-alaninate provides a fully orthogonal protection scheme. The tosyl sulfonamide withstands strong aqueous acid (pH <1, 100°C), strong aqueous base (pH >12, 100°C), catalytic hydrogenation (H₂/Pd), and strong nucleophiles (RLi, RMgX)—conditions that individually cleave Boc, Cbz, or Fmoc [2]. The tert-butyl ester can be selectively cleaved with TFA or montmorillonite KSF without disturbing the tosyl group, while the tosyl can be removed reductively (SmI₂/amine/H₂O or Na/NH₃) to liberate the free amine without affecting acid-sensitive functionality elsewhere in the molecule.

Host-Guest Chemistry and Chiral Sensor Development Using N-Tosyl-Alaninate as a Privileged Recognition Motif

Peptidocalix[4]arene studies have demonstrated that N-tosyl-alaninate exhibits the strongest complexation and highest selectivity among a series of N-protected amino acid ester guests [3]. tert-Butyl tosyl-D-alaninate can serve as a D-configured probe molecule for investigating stereochemical discrimination in synthetic receptor cavities, or as a precursor for covalent attachment of the N-tosyl-D-alanine recognition motif to sensor scaffolds where the tert-butyl ester serves as a temporary carboxyl protecting group that can be removed orthogonally to unmask a conjugation handle.

Antibacterial Target Research: D-Alanine-Derived Probes for Bacterial Cell Wall Biosynthesis Pathways

D-Alanine is an essential and stereospecific component of the bacterial peptidoglycan layer, and derivatives thereof are actively investigated as inhibitors of alanine racemase and D-Ala-D-Ala ligase [4]. tert-Butyl tosyl-D-alaninate provides the D-configuration with defined enantiomeric purity as a synthetic precursor to D-alanine-containing dipeptide mimetics, substrate analogs, and activity-based probes. The orthogonal protecting groups allow sequential unmasking of the amine and carboxylate for stepwise incorporation into larger peptidoglycan precursor analogs without epimerization, which is critical for maintaining the D-stereochemistry required for target enzyme recognition.

Application
Selection Property
Validation Focus
N-Aryl-D-alanine pharmacophore synthesis
Stereochemical control under Pd/Ni-catalyzed coupling
Enantiomeric purity via chiral HPLC; retention of configuration
Complex molecule total synthesis
Orthogonal amine/carboxylic acid protection
Selective deprotection under mutually incompatible conditions
Supramolecular chiral sensor development
Tosyl-alaninate recognition motif affinity
Host-guest binding selectivity; stereochemical discrimination
Bacterial peptidoglycan biosynthesis probes
D-configuration with orthogonal protecting groups
Enzyme inhibition assays; substrate analog incorporation
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